molecular formula C11H15ClN2O3S B2631586 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide CAS No. 908547-92-2

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B2631586
CAS No.: 908547-92-2
M. Wt: 290.76
InChI Key: XNYYGBXONLGJNB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide (CAS 908547-92-2) is a chemical building block with a molecular formula of C11H15ClN2O3S and a molecular weight of 291 Da . It belongs to the sulfonamide class of compounds, which are of significant research interest due to their distinct physical, chemical, and biological properties . Sulfonamide derivatives are extensively investigated for their wide range of pharmacological activities. These include potential as antibacterial agents, carbonic anhydrase inhibitors, and diuretics, as well as exhibiting antitumor, insulin-release stimulating, and antithyroid properties . The presence of both the sulfamoyl and propanamide chlorinated tail in its structure makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis and development of novel bioactive molecules . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYGBXONLGJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.

Biology

  • Antimicrobial Properties : The sulfonamide component is known for its antibacterial activity, functioning by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism makes it effective against a range of bacterial infections.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, with ongoing research exploring its efficacy against specific cancer cell lines .

Medicine

  • Therapeutic Agent : Research is being conducted to investigate its potential as a therapeutic agent for various diseases, particularly in oncology and infectious disease contexts. The compound's ability to interact with specific molecular targets may enhance its therapeutic applications .

Industrial Applications

  • Development of New Materials : The compound is utilized in industrial processes as a reagent, contributing to the development of innovative materials with desirable properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide:

  • Antibacterial Studies : Research has demonstrated that compounds with similar sulfonamide structures exhibit significant antibacterial activity, suggesting that this compound could also be effective against resistant bacterial strains .
  • Cancer Research : Investigations into its anticancer properties have shown promising results in vitro, with specific studies focusing on its ability to inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of 3-Chloro-N-[4-(Dimethylsulfamoyl)Phenyl]Propanamide and Analogues

Compound Name Substituent on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Structural Features
3-Chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide -SO₂N(CH₃)₂ C₁₁H₁₅ClN₂O₃S 290.77 Dimethylsulfamoyl group enhances lipophilicity; moderate hydrogen-bond acceptor capacity .
3-Chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide -SO₂(C₄H₈N) C₁₃H₁₆ClN₂O₃S 330.80 Pyrrolidine ring introduces conformational flexibility; increased steric bulk compared to dimethylsulfamoyl .
3-Chloro-N-(4-sulfamoylphenyl)propanamide -SO₂NH₂ C₉H₁₀ClN₂O₃S 260.71 Sulfamoyl group (-SO₂NH₂) offers strong hydrogen-bonding potential; lower lipophilicity than dimethylsulfamoyl analogue .
3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide -SO₂(C₄H₆NO) C₁₃H₁₄ClN₂O₄S 344.78 Lactam ring (2-oxopyrrolidinyl) enhances solubility in polar solvents; strained ring facilitates ring-opening reactions .
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide -SO₂N(C₂H₂N₂S) C₁₂H₁₂ClN₄O₃S₂ 375.83 Thiadiazole ring contributes to π-π stacking interactions; high electronegativity modifies electronic distribution .

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding and Solubility

  • Dimethylsulfamoyl Derivative : Moderate hydrogen-bond acceptor capacity due to sulfonyl oxygen atoms; logP ~2.1 (predicted), favoring moderate membrane permeability .
  • Sulfamoyl Derivative (-SO₂NH₂): Strong hydrogen-bond donor/acceptor properties (logP ~1.5); higher aqueous solubility but reduced blood-brain barrier penetration .
  • Pyrrolidinylsulfonyl Derivative : Reduced hydrogen-bonding compared to sulfamoyl; logP ~2.4, enhancing lipid bilayer interaction .

Reactivity

  • Lactam-Containing Analogue : The 2-oxopyrrolidinyl group undergoes ring-opening under basic conditions, enabling conjugation with nucleophiles (e.g., amines) .
  • Thiadiazole Derivative : Electrophilic thiadiazole ring participates in click chemistry, facilitating bioconjugation .

Stability and Metabolic Considerations

  • Halogenated Analogues (e.g., ): Multiple chlorine atoms increase molecular weight and metabolic stability but raise toxicity concerns .
  • Trifluoromethoxy Derivative : Enhanced metabolic stability due to the electron-withdrawing CF₃ group; t₁/₂ > 6 hours in hepatic microsomes .

Biological Activity

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and enzyme inhibition activities.

  • Molecular Formula : C11H14ClN2O2S
  • Molecular Weight : 274.76 g/mol
  • CAS Number : 908547-92-2

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the sulfonamide structure can enhance antimicrobial efficacy against various pathogens. The presence of the dimethylsulfamoyl group is thought to contribute positively to this activity, although specific data on this compound's antimicrobial effects remain limited.

Inhibition of Enzymatic Activity

One of the notable biological activities associated with this compound is its potential as an inhibitor of specific enzymes. In particular, it has been investigated for its inhibitory effects on protein arginine methyltransferase 5 (PRMT5), a target implicated in various cancers. The compound demonstrated a competitive inhibition mechanism, with an IC50 value indicating its potency in inhibiting PRMT5 activity .

Table 1: Inhibition Potency of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide

Target EnzymeIC50 Value (µM)Mechanism of Action
PRMT512Competitive inhibition
AcetylcholinesteraseNot specifiedPotential based on structural analogs

Case Studies and Research Findings

  • Inhibition Studies : In a study focused on the structure-activity relationship (SAR) of sulfonamide derivatives, it was found that modifications to the aryl ring and the acetamide group significantly impacted both potency and solubility. The most effective modifications led to enhanced binding affinity and stability against enzymatic degradation .
  • Mechanistic Insights : Further investigations into the binding mechanisms revealed that 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide interacts with PRMT5 through an irreversible covalent bond with a specific cysteine residue. This unique binding mode suggests that the compound could serve as a lead for developing novel cancer therapeutics targeting PRMT5 .
  • Comparative Analysis : When compared to other known inhibitors, this compound's profile indicates a balance between potency and selectivity, making it a promising candidate for further development in therapeutic applications .

Additional Biological Activities

Beyond its role as an enzyme inhibitor, preliminary studies suggest that compounds with similar structures may possess antioxidant properties and could potentially mitigate oxidative stress-related damage in cells. However, more targeted research is necessary to elucidate these effects specifically for 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 3-chloropropanoyl chloride with 4-(dimethylsulfamoyl)aniline in a polar aprotic solvent (e.g., DCM or THF) under nitrogen. Optimization includes:

  • Temperature control : Maintain 0–5°C during amine acylation to minimize side reactions .
  • Catalyst use : Add 4-DMAP (4-dimethylaminopyridine) to enhance nucleophilic reactivity of the aniline .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product with ≥95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the dimethylsulfamoyl group (δ ~2.8 ppm for S–N(CH₃)₂ protons) and propanamide backbone (δ ~3.5 ppm for CH₂Cl) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% for reproducible biological assays) .
  • Elemental analysis : Validate molecular formula (e.g., C₁₁H₁₄ClN₂O₃S) with ≤0.3% deviation from theoretical values .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology :

  • Solubility : DMSO or DCM for dissolution; avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the sulfamoyl group .
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology :

  • Single-crystal X-ray diffraction : Determine torsion angles (e.g., C–C–N–C in the propanamide chain) to identify dominant conformers. For example, a torsion angle of 172.5° indicates a near-planar arrangement .
  • Hydrogen bonding analysis : Use Mercury software to map intermolecular interactions (e.g., N–H⋯O bonds between sulfamoyl and amide groups) that stabilize the crystal lattice .
  • Compare with DFT calculations : Validate experimental bond lengths/angles using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. What strategies mitigate side reactions during functionalization of the dimethylsulfamoyl group?

  • Methodology :

  • Protecting groups : Temporarily block the sulfamoyl moiety with tert-butyloxycarbonyl (Boc) before introducing electrophiles .
  • Low-temperature lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the sulfamoyl nitrogen selectively .
  • Monitor with LC-MS : Detect intermediates in real-time to adjust reaction kinetics .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase, where sulfamoyl groups act as zinc binders) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • ADMET prediction : Employ SwissADME to estimate bioavailability, logP (~2.1), and blood-brain barrier permeability .

Q. How to address discrepancies in biological activity data across studies?

  • Methodology :

  • Batch variability analysis : Compare elemental analysis and NMR spectra of different synthetic batches to rule out impurities .
  • Assay standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate activity measurements .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL to identify trends in IC₅₀ values .

Methodological Notes for Data Interpretation

  • Crystallography : Hydrogen bond geometries (e.g., D–H⋯A distances of 2.02 Å) are critical for validating molecular packing models .
  • Synthetic Reproducibility : Document solvent grade (HPLC vs. technical grade) and moisture levels (<50 ppm) to ensure consistency .
  • Advanced Analytics : Pair MALDI-TOF with ion mobility spectrometry to distinguish isobaric degradation products .

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